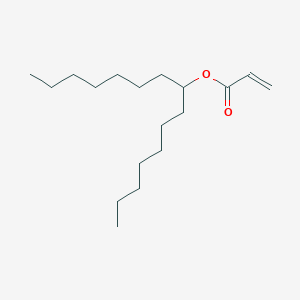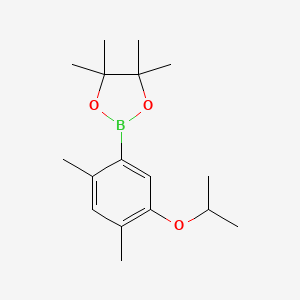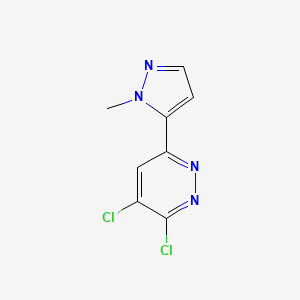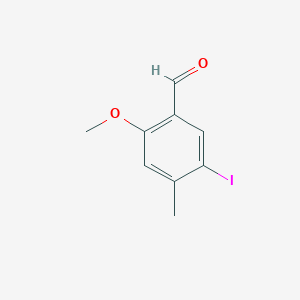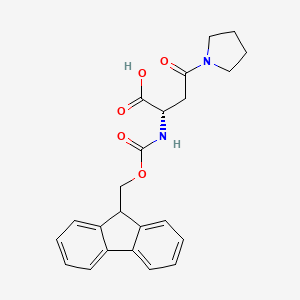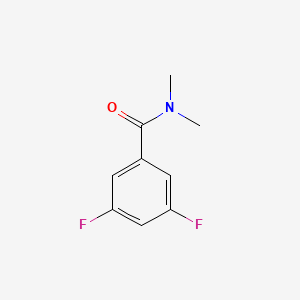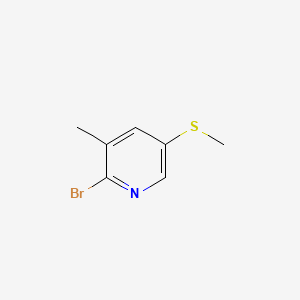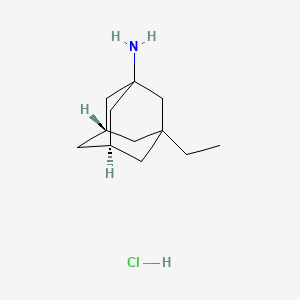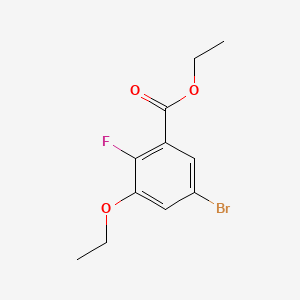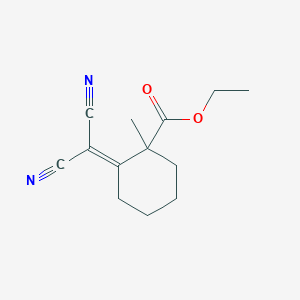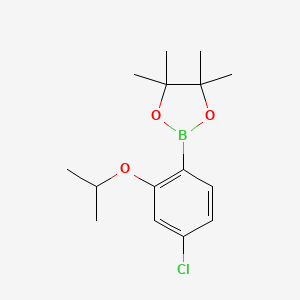
5,8-Dideuterioisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline-5,8-D2 is a deuterated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring. Isoquinoline-5,8-D2 is characterized by the presence of deuterium atoms at the 5th and 8th positions of the isoquinoline ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoquinoline-5,8-D2 can be synthesized through several methods, including:
From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.
Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.
Industrial Production Methods
Industrial production of isoquinoline and its derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . The Pomeranz-Fritsch reaction is another efficient method for the preparation of isoquinoline, using benzaldehyde and aminoacetaldehyde diethyl acetal in an acid medium .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline-5,8-D2 undergoes various chemical reactions, including:
Oxidation: Oxidation with peracetic acid gives the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Common Reagents and Conditions
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.
Substitution: Electrophilic reagents for C-5 and C-8 positions, nucleophilic reagents for C-1 and C-3 positions.
Major Products
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Isoquinoline-5,8-D2 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of isoquinoline-5,8-D2 involves its interaction with various molecular targets and pathways. As an analog of pyridine, isoquinoline-5,8-D2 can act as a weak base and form salts upon treatment with strong acids . It can also form adducts with Lewis acids, such as boron trifluoride . The presence of deuterium atoms may influence its binding affinity and reactivity with these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A structural isomer of isoquinoline with the nitrogen atom at the first position of the fused ring system.
1-Benzylisoquinoline: The structural backbone in many naturally occurring alkaloids such as papaverine.
Naphthalene: Similar in terms of the aromatic ring structure but lacks the nitrogen atom present in isoquinoline.
Uniqueness
Isoquinoline-5,8-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. This makes it a valuable compound for studying isotope effects in chemical reactions and for use in deuterium-labeled studies in various fields of research.
Eigenschaften
Molekularformel |
C9H7N |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
5,8-dideuterioisoquinoline |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i3D,4D |
InChI-Schlüssel |
AWJUIBRHMBBTKR-NMQOAUCRSA-N |
Isomerische SMILES |
[2H]C1=C2C=CN=CC2=C(C=C1)[2H] |
Kanonische SMILES |
C1=CC=C2C=NC=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



